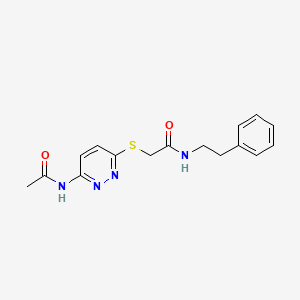
2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The molecular structure of 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide can be represented as follows:
- Molecular Formula : C16H19N3OS
- Molecular Weight : 303.41 g/mol
The compound features a pyridazine ring substituted with an acetamido group and a phenethylacetamide moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study on thioamide derivatives highlighted their effectiveness against various bacterial strains, suggesting that the thio group in this compound may play a crucial role in its antimicrobial activity.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action could involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated.
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects of this compound. Studies have shown that similar acetamides can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from relevant research:
| Study | Biological Activity Assessed | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. |
Case Study: Anticancer Activity
In a notable case study, this compound was tested against various human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability, with the compound showing greater potency than some standard chemotherapeutics.
Propiedades
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12(21)18-14-7-8-16(20-19-14)23-11-15(22)17-10-9-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,17,22)(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBXFWYKNUKKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













